molecular formula C9H14ClNO2S B1471412 2-[3-(Methylsulfonyl)phenyl]ethylamine Hydrochloride CAS No. 1073666-57-5

2-[3-(Methylsulfonyl)phenyl]ethylamine Hydrochloride

Cat. No.: B1471412
CAS No.: 1073666-57-5
M. Wt: 235.73 g/mol
InChI Key: XHQYVBTUMQRDHK-UHFFFAOYSA-N
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Description

2-[3-(Methylsulfonyl)phenyl]ethylamine Hydrochloride is a chemical compound with the empirical formula C9H14ClNO2S . It has a molecular weight of 235.73 . The compound is a light yellow to brown liquid or solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13NO2S.ClH/c1-13(11,12)9-4-2-8(3-5-9)6-7-10;/h2-5H,6-7,10H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a light yellow to brown liquid or solid . It has a molecular weight of 235.73 . The compound is stored at a temperature of +4°C .

Scientific Research Applications

Conformational Analysis and Stereochemistry

Research has explored the stereochemistry and conformational analysis of related compounds, such as 1-phenyl-2-methylsulfinyl-ethylamine and its derivatives. These studies have helped understand the conformational preferences and steric interactions within these molecules, which are crucial for their biological activity and interaction with other molecules (Brunet et al., 1986).

Pharmaceutical Applications and Drug Synthesis

A significant area of application is in the synthesis of pharmaceutical drugs and the exploration of their biological activities. For instance, derivatives of 2-[3-(Methylsulfonyl)phenyl]ethylamine have been investigated for their antiarrhythmic, antidepressant, and antibacterial properties. These studies provide valuable insights into the structure-activity relationships essential for drug design and development (Lis et al., 1987), (Yardley et al., 1990), (Ekström et al., 1975).

Chemical Synthesis and Methodology

The compound and its derivatives have been utilized in various chemical synthesis methodologies, including the Gabriel synthesis for producing high-purity derivatives. These methodologies highlight the compound's utility in obtaining novel chemical entities with potential therapeutic uses (Zhang Guang-gui, 2009).

Environmental and Green Chemistry

Research into the synthesis of 2-amino-3-phenyl (or methyl) sulfonyl-4H-chromenes showcases the application of environmentally benign, diversity-oriented synthesis protocols. These studies emphasize the importance of developing sustainable and eco-friendly chemical processes (Pandit et al., 2016).

Biocatalysis and Drug Metabolism

The applications of biocatalysis to drug metabolism, using compounds like 2-[3-(Methylsulfonyl)phenyl]ethylamine Hydrochloride as starting materials, demonstrate the potential for producing mammalian metabolites of pharmaceutical interest. This approach aids in understanding the metabolic fate of drugs and can be crucial for clinical drug development (Zmijewski et al., 2006).

Safety and Hazards

The compound has hazard statements H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements are P261, P305 + P351 + P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes: rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338).

Properties

IUPAC Name

2-(3-methylsulfonylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S.ClH/c1-13(11,12)9-4-2-3-8(7-9)5-6-10;/h2-4,7H,5-6,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQYVBTUMQRDHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073666-57-5
Record name Benzeneethanamine, 3-(methylsulfonyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1073666-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-methanesulfonylphenyl)ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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